6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile

MAO-B inhibition neurodegeneration enzyme kinetics

Select the 5‑carbonitrile regioisomer (CAS 1374575-22-0) for drug-discovery programs requiring validated MAO‑B inhibition (IC50 115 nM) or ROMK (Kir1.1) channel modulation. This scaffold delivers sub‑micromolar enzyme engagement that 3‑ or 4‑carbonitrile analogs cannot replicate—the 3‑carbonitrile series has been optimized for corrosion inhibition, not CNS pharmacology. With a LogP of 1.63 and zero H‑bond donors, the compound occupies favorable CNS drug‑like space. Avoid halogenated analogs that introduce unwanted lipophilicity and metabolic liability. For multi‑gram campaigns, assess make‑versus‑buy against the 2‑chloro‑5‑carbonitrile analog, which offers up to 500 kg commercial availability. Insist on ≥95% purity; typical packaging ranges from 100 mg to kilogram lots.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
Cat. No. B13868361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C1C#N)C=CC=N2
InChIInChI=1S/C9H8N2/c10-6-7-3-4-9-8(7)2-1-5-11-9/h1-2,5,7H,3-4H2
InChIKeyBKUBLFXQDZDHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile: Structural and Functional Overview for Procurement Decision-Making


6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile (CAS 1374575-22-0; molecular formula C9H8N2; molecular weight 144.17) is a bicyclic heterocyclic building block featuring a fused cyclopentane-pyridine scaffold with a carbonitrile substituent precisely positioned at the 5-position . The compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition and GPCR modulation, with the 5-carbonitrile substitution pattern representing a critical determinant of target engagement profile compared to alternative regioisomers (3-carbonitrile, 4-carbonitrile) or halogenated analogs [1]. Commercial availability is documented at 95–97% purity levels from multiple specialty chemical suppliers .

Why Regioisomer Substitution of 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile Compromises Target Selectivity and Synthetic Utility


Substitution among cyclopenta[b]pyridine regioisomers is not scientifically neutral. The carbonitrile position (3-, 4-, or 5-) dictates both the compound's electronic distribution and its downstream reactivity profile in cross-coupling and cycloaddition chemistry [1]. Critically, the 5-carbonitrile isomer demonstrates distinct biological target engagement that cannot be replicated by alternative substitution patterns: 3-carbonitrile derivatives (CAPDs) have been optimized as industrial corrosion inhibitors (97.7% inhibition efficiency at 1.0 mM) rather than pharmaceutical leads [2], while the 5-carbonitrile scaffold yields sub-micromolar enzyme inhibition (IC50 = 115 nM against human MAO-B) and has been validated as a ROMK channel inhibitor scaffold in cardiovascular patent filings [3]. Halogenated analogs (e.g., 3-bromo, 2-chloro) introduce synthetic handles but simultaneously alter lipophilicity (predicted LogP shifts) and metabolic liability profiles in ways that invalidate direct SAR extrapolation from the parent nitrile .

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile Versus Structural Analogs


MAO-B Enzyme Inhibition Potency: 5-Carbonitrile Exhibits Sub-Micromolar Activity Distinct from Industrial 3-Carbonitrile Applications

The 5-carbonitrile-substituted cyclopenta[b]pyridine scaffold demonstrates nanomolar inhibitory activity against human monoamine oxidase B (MAO-B), a target implicated in Parkinson's disease and other neurodegenerative conditions. In a fluorescence spectrophotometry assay using kynuramine as substrate with 20-minute incubation, the compound exhibited an IC50 value of 115 nM [1]. This contrasts sharply with the 3-carbonitrile regioisomer series (CAPDs), which have been developed not as pharmaceutical enzyme inhibitors but as industrial corrosion inhibitors for carbon steel in sulfuric acid media, achieving 97.7% inhibition efficiency at 1.0 mM concentration rather than nanomolar biochemical potency [2]. The regioisomeric divergence in application domain—neurological target engagement versus materials science—represents a fundamental differentiation in procurement context.

MAO-B inhibition neurodegeneration enzyme kinetics

ROMK Channel Inhibitor Patent Validation: 5-Carbonitrile Scaffold Enables Cardiovascular Therapeutic Development

Patent filings explicitly identify 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile and its derivatives as inhibitors of the renal outer medullary potassium (ROMK, Kir1.1) channel, positioning the scaffold for development as diuretics and natriuretics targeting hypertension, heart failure, and conditions associated with salt and water retention [1]. The 5-carbonitrile compound serves as a key intermediate for synthesizing these ROMK inhibitors. This therapeutic validation is absent for the 4-carbonitrile regioisomer, which is commercially available at 95% purity (CAS 173477-81-1) but lacks documented ROMK inhibitory activity in patent literature . The presence of the carbonitrile at the 5-position is structurally essential for the ROMK pharmacophore as defined in the patent claims, meaning substitution with the 4-carbonitrile isomer would not preserve the claimed therapeutic utility.

ROMK inhibitor diuretic cardiovascular potassium channel

Synthetic Accessibility via Manganese-Catalyzed Oxidation: Differentiated Route Efficiency Compared to Classical Cyclocondensation

Multiple synthetic routes exist for 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile, with a manganese-catalyzed oxidation method offering distinct advantages in selectivity and yield over classical multicomponent cyclocondensation approaches. The Mn-catalyzed route employs manganese(II) triflate as catalyst and tert-butyl hydroperoxide as oxidant to convert 2,3-cyclopentenopyridine analogues to the 5-carbonitrile product with high yield and selectivity . In contrast, the classical cyclocondensation route used for synthesizing the 3-carbonitrile regioisomer (CAPD series) requires sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both reagent and catalyst for reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile [1]. The Mn-catalyzed approach provides a mechanistically distinct oxidation pathway that may offer advantages in functional group tolerance and scalability for kilogram-scale procurement.

synthetic methodology manganese catalysis oxidation process chemistry

Regioisomeric Carbonitrile Positioning Determines LogP and Physicochemical Profile: 5-Position Confers Distinct Lipophilicity

The 5-carbonitrile regioisomer exhibits a calculated octanol-water partition coefficient (LogP) of 1.63, with zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds—physicochemical parameters that directly influence membrane permeability and CNS penetration potential [1]. While experimental LogP data for all regioisomers are not uniformly available in public databases, the electronic distribution differences between 3-, 4-, and 5-substituted cyclopenta[b]pyridine scaffolds predictably alter lipophilicity and hydrogen-bonding capacity. The 3-bromo-5-carbonitrile analog (CAS 1936009-43-6) demonstrates how halogen substitution further modulates these parameters, with predicted boiling point of 322.5 ± 42.0 °C and density of 1.62 ± 0.1 g/cm³, representing a 55% molecular weight increase (223.07 vs. 144.17 g/mol) that alters solubility and formulation properties .

physicochemical properties LogP drug-likeness ADME prediction

Commercial Availability and Purity Benchmarks: 5-Carbonitrile Supplier Landscape Compared to Regioisomers

6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile (CAS 1374575-22-0) is commercially available from multiple specialty chemical suppliers at documented purity specifications of 95–97%, with packaging options ranging from 1 g to kilogram quantities . In comparison, the 2-chloro-5-carbonitrile analog (CAS 1823382-78-0) is available at 97% purity with broader packaging options up to 500 kg , while the 4-carbonitrile regioisomer (CAS 173477-81-1) is supplied at 95% purity . The 5-carbonitrile parent scaffold occupies a distinct procurement niche: it is less extensively scaled than the 2-chloro derivative but offers the unsubstituted core for SAR exploration without the synthetic baggage of halogen handles. Commercial lead times and pricing structures differ materially across these analogs, with the parent 5-carbonitrile typically commanding different pricing tiers due to its position as a versatile, unfunctionalized scaffold suitable for diverse derivatization strategies.

commercial availability purity specification procurement supply chain

Defined Research and Procurement Applications for 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile Based on Quantitative Evidence


Neurological Disease Drug Discovery: MAO-B Inhibitor Lead Optimization Programs

Based on documented MAO-B inhibitory activity (IC50 = 115 nM against human enzyme), 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile serves as a validated starting scaffold for medicinal chemistry campaigns targeting Parkinson's disease and other neurodegenerative conditions where MAO-B inhibition confers therapeutic benefit [1]. Procurement should specifically exclude the 3-carbonitrile regioisomer (CAPD series), which has been optimized for industrial corrosion inhibition (97.7% efficiency at 1.0 mM) rather than pharmaceutical enzyme targeting, and therefore lacks relevant pharmacological validation for CNS drug discovery applications [2].

Cardiovascular Therapeutic Development: ROMK Channel Inhibitor Scaffold for Diuretic/Natriuretic Agents

Patent documentation explicitly validates 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile and its derivatives as ROMK (Kir1.1) channel inhibitors, enabling development of novel diuretics and natriuretics for hypertension, heart failure, and salt/water retention disorders [1]. This therapeutic application is uniquely associated with the 5-carbonitrile regioisomer; the 4-carbonitrile isomer (CAS 173477-81-1, 95% purity) lacks equivalent patent-backed ROMK inhibitory validation and should not be substituted for this application domain [2].

Heterocyclic Building Block Procurement: Unfunctionalized Scaffold for Parallel SAR Derivatization

As an unsubstituted cyclopenta[b]pyridine core bearing a single carbonitrile handle at the 5-position, this compound enables diverse synthetic derivatization via nitrile reduction (to primary amines), nucleophilic addition, or metal-catalyzed cross-coupling following halogenation [1]. Its LogP of 1.63 and zero hydrogen bond donors position it favorably for CNS drug-like property space [2]. Procurement should weigh the parent scaffold's versatility against halogenated analogs (e.g., 3-bromo, MW 223.07, +55% mass) that offer pre-installed synthetic handles but altered physicochemical and metabolic profiles [3].

Scale-Up Process Chemistry: Manganese-Catalyzed Oxidation Route Evaluation

For programs requiring multi-gram to kilogram quantities, the manganese-catalyzed oxidation route using Mn(OTf)2 and tert-butyl hydroperoxide offers a mechanistically distinct synthetic entry to the 5-carbonitrile scaffold with reported high yield and selectivity [1]. This oxidation-based approach contrasts with classical sodium alkoxide-mediated cyclocondensation routes employed for 3-carbonitrile regioisomer synthesis [2], providing process chemists with alternative reaction conditions that may better accommodate sensitive functional groups during scale-up. Procurement specifications should note that the 2-chloro-5-carbonitrile analog (CAS 1823382-78-0) currently offers the largest documented commercial scale availability (up to 500 kg) [3], which may inform make-versus-buy decisions for large campaigns.

Quote Request

Request a Quote for 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.